molecular formula C28H23NO6 B11122042 5-(furan-2-yl)-1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(furan-2-yl)-1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11122042
M. Wt: 469.5 g/mol
InChI Key: QHOKCSAXPMHTQM-LCUIJRPUSA-N
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Description

5-(furan-2-yl)-1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring multiple functional groups, including furan rings, a hydroxyl group, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as furan derivatives, followed by coupling reactions to introduce the furan-2-yl and furan-2-ylmethyl groups. The hydroxyl and carbonyl functionalities are then introduced through selective oxidation and acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions on the furan rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan rings and hydroxyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with a carboxyl group.

    2,5-Furandicarboxylic acid: A furan derivative with two carboxyl groups, used in the production of bio-based polymers.

    Furan-2-ylmethanol: A furan derivative with a hydroxyl group attached to the furan ring.

Uniqueness

5-(furan-2-yl)-1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of multiple functional groups and complex structure

Properties

Molecular Formula

C28H23NO6

Molecular Weight

469.5 g/mol

IUPAC Name

(4Z)-5-(furan-2-yl)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H23NO6/c1-18-5-2-6-19(15-18)17-35-21-11-9-20(10-12-21)26(30)24-25(23-8-4-14-34-23)29(28(32)27(24)31)16-22-7-3-13-33-22/h2-15,25,30H,16-17H2,1H3/b26-24-

InChI Key

QHOKCSAXPMHTQM-LCUIJRPUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CO5)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=CO5)O

Origin of Product

United States

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